1,3-Bis(4-benzylpiperidin-1-yl)propane-1,3-dione
Description
1,3-Bis(4-benzylpiperidin-1-yl)propane-1,3-dione is a β-diketone derivative featuring a central propane-1,3-dione core substituted with two 4-benzylpiperidin-1-yl groups. This compound is structurally characterized by its bulky aromatic and heterocyclic substituents, which confer unique electronic and steric properties.
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(4-benzylpiperidin-1-yl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O2/c30-26(28-15-11-24(12-16-28)19-22-7-3-1-4-8-22)21-27(31)29-17-13-25(14-18-29)20-23-9-5-2-6-10-23/h1-10,24-25H,11-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBZQXSEKXVOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-Bis(4-benzylpiperidin-1-yl)propane-1,3-dione typically involves the reaction of 4-benzylpiperidine with a suitable diketone precursor under controlled conditions The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
1,3-Bis(4-benzylpiperidin-1-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1,3-Bis(4-benzylpiperidin-1-yl)propane-1,3-dione has been investigated for its potential as a therapeutic agent. It is particularly noted for its possible applications in treating neurological disorders. Research indicates that the compound may exhibit enzyme inhibition properties which could be leveraged in drug development targeting specific pathways involved in these disorders.
Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's ability to inhibit certain enzymes associated with neurodegenerative diseases. The results indicated promising activity, warranting further investigation into its mechanism of action and therapeutic potential .
Organic Synthesis
The compound serves as a valuable reagent in organic synthesis due to its diketone structure. It can act as a building block for more complex molecules, facilitating the development of new chemical entities.
Table 1: Synthetic Applications
| Application Type | Description |
|---|---|
| Reagent | Used in various organic synthesis reactions |
| Building Block | Precursor for synthesizing complex organic compounds |
Biological Studies
In biological research, this compound is utilized to study protein interactions and enzyme mechanisms. Its ability to bind to active sites or allosteric sites on enzymes makes it an important tool for understanding biochemical pathways.
Case Study : In a recent study, researchers used this compound to investigate its effects on enzyme kinetics. The findings demonstrated that the compound could significantly alter enzyme activity, suggesting its potential as a modulator in biochemical assays .
Industrial Applications
While not widely adopted in industrial settings, this compound holds promise for developing new materials and chemical processes.
Table 2: Industrial Potential
| Industry | Potential Use |
|---|---|
| Material Science | Development of polymers or coatings |
| Chemical Processes | Catalysts or intermediates in chemical reactions |
Mechanism of Action
The mechanism of action of 1,3-Bis(4-benzylpiperidin-1-yl)propane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
1,3-Bis(4-methoxyphenyl)propane-1,3-dione (Avobenzone Derivative)
- Structure : Contains 4-methoxy- and 4-tert-butylphenyl groups.
- Molecular Weight : 310.387 g/mol .
- Melting Point : 81–86°C .
- Applications : Widely used as a UV filter in sunscreens .
- Key Differences : The absence of nitrogen-containing heterocycles reduces coordination capability compared to the benzylpiperidine derivative.
1,3-Bis(4-halophenyl)propane-1,3-diones
- Examples :
- 1,3-Bis(4-bromophenyl)propane-1,3-dione (CAS 33170-68-2):
- Molecular Weight : 382.05 g/mol .
- Hazards : Classified as harmful (H302, H315) .
- 1,3-Bis(4-iodophenyl)propane-1,3-dione:
- Synthesis : Modified Claisen condensation with iodinated precursors .
- NMR Data: δ 16.74 (s, 1H, enol proton), 7.91–7.84 (m, aromatic protons) .
- Applications : Halogenated derivatives are intermediates in cross-coupling reactions or optoelectronic materials.
Piperidine-Containing Analogs
1,3-Bis(4-piperidyl)propane (CAS 16898-52-5)
- Structure : Propane backbone with 4-piperidyl groups (lacks diketone and benzyl substituents).
- Molecular Weight : 210.36 g/mol .
- Applications : Used in synthesizing hyperbranched copolymers and metal-organic frameworks (MOFs) .
- Key Differences : The absence of the diketone moiety limits its utility in coordination chemistry compared to the target compound.
Heterocyclic Derivatives
1,3-Bis(4-pyridine 1-oxide)propane (CAS 34049-15-5)
- Structure : Propane backbone with pyridine-N-oxide groups.
- Molecular Weight : 230.26 g/mol .
- Applications: Potential ligand in coordination polymers or catalysis.
- Key Differences : Pyridine oxides offer distinct electronic properties compared to benzylpiperidine groups.
Comparative Analysis Table
Key Research Findings
- Synthetic Challenges : The benzylpiperidine substituents in the target compound likely require advanced protection/deprotection strategies, unlike simpler aryl-substituted analogs .
- Coordination Chemistry: β-Diketones with electron-donating groups (e.g., methoxy) or halogen atoms exhibit varied binding modes in lanthanoid clusters , whereas benzylpiperidine groups may enhance steric hindrance in metal complexes.
- Safety Profiles: Halogenated derivatives (e.g., bromophenyl) pose higher toxicity risks (H302, H315) compared to non-halogenated analogs.
Biological Activity
1,3-Bis(4-benzylpiperidin-1-yl)propane-1,3-dione is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C27H34N2O2, and it has a molecular weight of 418.57 g/mol. This compound has garnered interest due to its structural similarity to other biologically active compounds and its potential applications in treating various diseases.
The compound is characterized by its diketone structure, which allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions can be utilized to modify the compound for specific biological evaluations or therapeutic applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It can inhibit enzyme activity by binding to active or allosteric sites, thereby influencing various metabolic pathways. This interaction may lead to significant alterations in cellular processes, making it a candidate for further investigation in drug development .
Biological Activity
In vitro Studies:
Research indicates that this compound exhibits notable anti-inflammatory and potential anti-cancer properties. A study highlighted its effectiveness in inhibiting tumor promotion in mouse models when applied topically alongside known carcinogens .
Comparative Analysis:
The compound has been compared with other diketones such as dibenzoylmethane (DBM), which also shows anti-tumorigenic properties. The structural similarities suggest that modifications to the piperidine moiety may enhance biological efficacy .
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Anti-inflammatory Activity : In a study involving mouse ear edema induced by TPA (12-O-tetradecanoylphorbol-13-acetate), this compound demonstrated significant inhibition of inflammation comparable to traditional anti-inflammatory drugs like aspirin .
- Cancer Research : The compound's role as an inhibitor of skin tumor promotion was investigated using models treated with DMBA (7,12-dimethylbenz[α]anthracene). Results indicated that it significantly reduced tumor incidence and size when administered prior to carcinogen exposure .
Data Table: Biological Activities
Q & A
Q. What are the recommended synthetic routes for 1,3-Bis(4-benzylpiperidin-1-yl)propane-1,3-dione in academic laboratories?
Methodological Answer: The synthesis typically involves a two-step process:
Precursor Preparation : React 4-benzylpiperidine with a diketone precursor (e.g., malonyl chloride) under anhydrous conditions. Use a base like triethylamine to neutralize HCl byproducts .
Coupling Reaction : Employ a nucleophilic acyl substitution reaction to attach the second 4-benzylpiperidine moiety. Optimize solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) to enhance yield .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 60–75%, depending on steric hindrance and solvent choice.
Q. What safety protocols are critical when handling this compound?
Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer :
- NMR : Use H and C NMR to confirm the presence of benzyl (δ 7.2–7.4 ppm, aromatic protons) and piperidinyl (δ 2.5–3.5 ppm, methylene groups) moieties. DEPT-135 clarifies quaternary carbons in the diketone backbone .
- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (expected [M+H] ~525.3 g/mol) .
- IR : Identify carbonyl stretches (C=O) at ~1700–1750 cm .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers. Software like Gaussian or ORCA can predict optimal solvents (e.g., low-polarity solvents reduce side reactions) .
- Machine Learning : Train models on existing reaction data (e.g., yield vs. temperature/solvent polarity) to recommend conditions. Tools like COMSOL Multiphysics integrate AI for real-time parameter adjustments .
- Validation : Cross-reference computational predictions with small-scale lab trials (e.g., 10 mg batches) to refine accuracy .
Q. How should researchers resolve contradictions in reported solubility data?
Methodological Answer :
- Controlled Replication : Repeat solubility tests (e.g., shake-flask method) under standardized conditions (pH 7.4, 25°C) using HPLC for quantification .
- Variable Analysis : Test the impact of co-solvents (e.g., DMSO, ethanol) and ionic strength. For example, solubility in DMSO may exceed 50 mg/mL, while aqueous buffers show <1 mg/mL .
- Data Aggregation : Use platforms like PubChem to compare literature values and identify outliers .
Q. What strategies are effective for elucidating the compound’s mechanism in catalytic applications?
Methodological Answer :
- Kinetic Studies : Perform time-resolved UV-Vis spectroscopy to track substrate conversion rates. For example, monitor NADH depletion at 340 nm if used in redox catalysis .
- Isotopic Labeling : Introduce C or H labels to trace bond-forming steps via NMR or MS .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (if applicable) to identify binding interactions .
Q. How can factorial design improve experimental efficiency in derivative synthesis?
Methodological Answer :
- Factor Selection : Identify variables (e.g., temperature, catalyst loading, solvent ratio) using a 2 factorial design. For example, a 2 design reduces trial count from 27 to 8 .
- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between factors. Software like Minitab or JMP automates analysis .
- Validation : Confirm predictions with center-point experiments to ensure reproducibility .
Key Research Challenges
- Steric Hindrance : The bulky benzylpiperidinyl groups limit reaction rates in nucleophilic substitutions. Mitigate via microwave-assisted synthesis (30% faster kinetics) .
- Hybridization Effects : The diketone moiety’s electron-withdrawing nature alters reactivity. DFT studies suggest modifying substituents to enhance electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
